molecular formula C12H17NO5 B4411576 methyl (3,4,5-trimethoxybenzyl)carbamate

methyl (3,4,5-trimethoxybenzyl)carbamate

Cat. No.: B4411576
M. Wt: 255.27 g/mol
InChI Key: FAOXNECXUWJROQ-UHFFFAOYSA-N
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Description

Methyl (3,4,5-trimethoxybenzyl)carbamate is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.11067264 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Kinetics and Pathways

  • Trimethoprim Chlorination: Trimethoprim, which contains a 3,4,5-trimethoxybenzyl moiety, reacts readily with chlorine in water. This reaction is significant in understanding the behavior of such compounds in municipal wastewaters and surface waters, where they may encounter free available chlorine. The study found that the reaction kinetics can be described by a second-order kinetic model, particularly focusing on the acid-mediated halogenation of the 3,4,5-trimethoxybenzyl part of the molecule (Dodd & Huang, 2007).

Synthesis and Application in Organic Chemistry

  • Preparation of Lignans: A study detailed the preparation of (R)-(+)-β-(Trimethoxy-3,4,5-benzyl) γ-butyrolactone, used in the synthesis of natural lignans, a type of plant compound. This demonstrates the utility of the trimethoxybenzyl group in synthesizing complex organic molecules, including natural products (Lalami, Dhal, & Brown, 1991).

Regioselectivity in Chemical Reactions

  • Impact on Reductive Cleavage: The regioselectivity of reductive cleavage of 3,4,5-trimethoxybenzyl methyl ether is significantly influenced by the alkali metal used as a reducing agent. This research provides insight into the selective synthesis of biologically active compounds, showing the importance of 3,4,5-trimethoxybenzyl group in determining the pathway of chemical reactions (Azzena et al., 2007).

Biochemical and Pharmacological Applications

  • Antimitotic Activity: A study on 5-aminoisoxazoles containing trimethoxy- and methylenedioxyphenyl moieties, including 3,4,5-trimethoxybenzyl 5-aminoisoxazole-3-carboxylate, showed moderate antimitotic activity against human lung carcinoma cell lines. This highlights the potential pharmacological applications of compounds containing the 3,4,5-trimethoxybenzyl group (Vasilenko et al., 2017).

Agricultural Applications

  • Fungicide Release in Nanoparticles: The use of 3,4,5-trimethoxybenzyl group in agriculture is demonstrated by the studyon carbendazim, a methyl-2-benzimidazole carbamate fungicide. This research explored the use of solid lipid nanoparticles and polymeric nanocapsules for sustained release of carbendazim in agricultural applications, highlighting the potential of such compounds in enhancing the effectiveness and safety of fungicides (Campos et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis of Aromatic Compounds: Efficient methods for synthesizing unsaturated 3,4,5-trimethoxybenzyl sulfides and ethers have been developed. This research underlines the significance of the 3,4,5-trimethoxybenzyl group in synthesizing complex aromatic compounds, which are useful in various chemical applications (Potapov et al., 2016).

Antioxidant Activities

  • Evaluation of Antioxidant Properties: A study on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety investigated their antioxidant activity. This research is significant for understanding the free radical scavenging properties of compounds with the 3,4,5-trimethoxybenzyl group, which could have implications in the development of novel antioxidants (Kareem et al., 2016).

Bactericidal Bioactivity

  • Synthesis and Bioactivity Against Bacteria: Research into protoanemonin-derivatives including 4-(3,4,5-trimethoxybenzyl)-5-methylene-2(5H)-furanone showed good inhibitory activities against Escherichia coli and Staphylococcus aureus. This demonstrates the potential of 3,4,5-trimethoxybenzyl compounds in developing new bactericidal agents (Zhang, 2008).

Properties

IUPAC Name

methyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-15-9-5-8(7-13-12(14)18-4)6-10(16-2)11(9)17-3/h5-6H,7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOXNECXUWJROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.